Potassium 3-trifluoroboratopropionate tert-butyl ester
CAS No.: 1023357-66-5
Cat. No.: VC2816024
Molecular Formula: C7H13BF3KO2
Molecular Weight: 236.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1023357-66-5 |
---|---|
Molecular Formula | C7H13BF3KO2 |
Molecular Weight | 236.08 g/mol |
IUPAC Name | potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]boranuide |
Standard InChI | InChI=1S/C7H13BF3O2.K/c1-7(2,3)13-6(12)4-5-8(9,10)11;/h4-5H2,1-3H3;/q-1;+1 |
Standard InChI Key | SCIFNXNSQDOFML-UHFFFAOYSA-N |
SMILES | [B-](CCC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Canonical SMILES | [B-](CCC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Introduction
Basic Properties and Structure
Potassium 3-trifluoroboratopropionate tert-butyl ester is an organotrifluoroborate compound characterized by a unique structure that incorporates both a trifluoroborate group and a tert-butyl ester moiety. The compound's basic properties are summarized in Table 1.
Table 1: Basic Properties of Potassium 3-Trifluoroboratopropionate Tert-Butyl Ester
Property | Value |
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CAS Number | 1023357-66-5 |
Molecular Formula | C₇H₁₃BF₃KO₂ |
Molecular Weight | 236.08 g/mol |
IUPAC Name | potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]boranuide |
InChI | InChI=1S/C7H13BF3O2.K/c1-7(2,3)13-6(12)4-5-8(9,10)11;/h4-5H2,1-3H3;/q-1;+1 |
SMILES | B-(F)(F)F.[K+] |
The compound features a propanoate chain that connects the trifluoroborate group to the tert-butyl ester functionality. The trifluoroborate portion is negatively charged and balanced by the potassium counter-ion, forming a stable salt .
Physical and Chemical Properties
Potassium 3-trifluoroboratopropionate tert-butyl ester presents distinctive physical and chemical characteristics that influence its handling and applications in synthetic chemistry.
Physical Properties
The compound is a solid at room temperature with a high melting point exceeding 200°C, indicating significant stability . This stability is advantageous for storage and handling in laboratory settings. The physical appearance is typically described as a white to off-white solid powder.
Chemical Reactivity
The chemical reactivity of potassium 3-trifluoroboratopropionate tert-butyl ester is primarily governed by its trifluoroborate group, which serves as an activated form of boronic acid derivatives. Trifluoroborates generally demonstrate improved stability compared to boronic acids while maintaining their synthetic utility in coupling reactions .
The compound's reactivity is particularly notable in:
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Suzuki-Miyaura cross-coupling reactions
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Nucleophilic substitution reactions
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Carbon-carbon bond formation processes
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Stereospecific cross-coupling reactions
The tert-butyl ester component provides additional functionality that can be further modified post-coupling, offering versatility in multi-step synthetic pathways.
Synthesis Methods
Related Synthetic Methodologies
The preparation of tert-butyl esters generally involves several established methods that might be applicable to this specific compound:
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Reaction of carboxylic acids with tert-butanol under acidic conditions
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Use of tert-butyl dicarbonate (Boc₂O) with carboxylic acids
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Alkali metal salts of single-tert-butyl carbonate reacted with sulfonic acid halides
These methods could potentially be adapted for the synthesis of potassium 3-trifluoroboratopropionate tert-butyl ester, though specific optimization would be required.
Applications in Organic Chemistry
Cross-Coupling Reactions
Potassium 3-trifluoroboratopropionate tert-butyl ester finds its primary application in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds between organoboron compounds and organic halides or triflates .
The compound's unique structure makes it particularly valuable in these reactions as:
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The trifluoroborate group enhances stability compared to boronic acids
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The tert-butyl ester provides a protected carboxylic acid functionality
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The three-carbon chain offers a specific spatial arrangement for coupling
These properties allow synthetic chemists to introduce functionalized alkyl chains into molecular frameworks with high efficiency and selectivity .
Specialized Applications
Research indicates that potassium 3-trifluoroboratopropionate tert-butyl ester and related compounds have been used in:
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Stereospecific cross-coupling of secondary alkyl β-trifluoroboratoamides
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Visible-light-induced chemoselective deboronative reactions
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Enantioselective organo-SOMO catalysis
These specialized applications demonstrate the compound's versatility in modern synthetic organic chemistry, particularly in the development of pharmaceutically relevant molecules and complex natural product synthesis.
Hazard Code | Hazard Statement | Category |
---|---|---|
H302 | Harmful if swallowed | Acute Toxicity, Oral - Category 4 |
H315 | Causes skin irritation | Skin Corrosion/Irritation - Category 2 |
H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation - Category 2A |
H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure - Category 3 |
These classifications indicate that the compound requires standard laboratory safety precautions during handling .
The compound is available in various quantities to accommodate different research needs, from small-scale exploratory studies to larger preparative work. Higher purity grades may command premium pricing for applications requiring greater chemical specificity .
Related Compounds
Structural Analogs
Several structural analogs of potassium 3-trifluoroboratopropionate tert-butyl ester exist, including the methyl ester variant (potassium 3-trifluoroboratopropionate methyl ester, CAS: 1023357-63-2). These analogs share the core trifluoroborate functionality but differ in the ester portion, offering slightly varied reactivity profiles and physical properties .
The methyl ester analog has a lower molecular weight (194.00 g/mol) compared to the tert-butyl variant (236.08 g/mol), which may influence its solubility and reactivity characteristics in certain synthetic applications .
Functional Relevance
The existence of these analogs expands the synthetic toolkit available to chemists, providing options for different steric and electronic requirements in coupling reactions. The choice between tert-butyl and methyl esters may be dictated by:
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Subsequent deprotection conditions required
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Steric considerations in coupling partners
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Solubility requirements in reaction media
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Specific synthetic strategy requirements
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